Chloromethyl morpholine-4-carboxylate

Description

The exact mass of the compound Chloromethyl morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

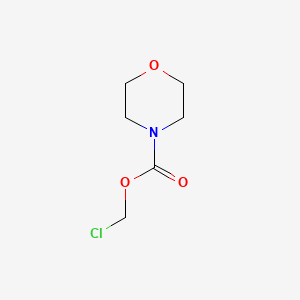

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXLWSDJXYETLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291222 | |

| Record name | Chloromethyl 4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93765-68-5 | |

| Record name | Chloromethyl 4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl 4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl Morpholine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl morpholine-4-carboxylate is a bifunctional organic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive chloromethyl ester group and a morpholine-4-carboxylate moiety. The morpholine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules. The chloromethyl ester group, on the other hand, serves as a versatile reactive handle for the introduction of the morpholine-4-carboxylate unit onto various nucleophilic substrates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Chloromethyl morpholine-4-carboxylate, with a focus on its utility in drug development and as a synthetic building block.

Core Chemical Properties

Chloromethyl morpholine-4-carboxylate is characterized by the following identifiers and properties:

| Property | Value | Source |

| IUPAC Name | chloromethyl morpholine-4-carboxylate | [1] |

| CAS Number | 93765-68-5 | [1] |

| Molecular Formula | C₆H₁₀ClNO₃ | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Canonical SMILES | C1COCCN1C(=O)OCCl | [1] |

| InChI | InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | [1] |

Physical Properties

Spectroscopic Data

Predicted mass spectrometry data for various adducts of Chloromethyl morpholine-4-carboxylate are provided below. This information is crucial for its identification and characterization in reaction mixtures.

| Adduct | m/z |

| [M+H]⁺ | 180.04221 |

| [M+Na]⁺ | 202.02415 |

| [M-H]⁻ | 178.02765 |

| [M+NH₄]⁺ | 197.06875 |

| [M+K]⁺ | 217.99809 |

| [M]⁺ | 179.03438 |

| [M]⁻ | 179.03548 |

| (Data sourced from PubChem)[2] |

Synthesis of Chloromethyl Morpholine-4-carboxylate

The synthesis of Chloromethyl morpholine-4-carboxylate can be logically approached as a two-step process. The first step involves the preparation of the key intermediate, 4-morpholinecarbonyl chloride, from morpholine. The subsequent step is the conversion of this acid chloride to the desired chloromethyl ester.

Synthesis of 4-Morpholinecarbonyl Chloride

4-Morpholinecarbonyl chloride is a crucial precursor. Several methods for its synthesis have been reported, primarily involving the reaction of morpholine with a phosgene equivalent.

Method 1: Reaction with Phosgene

This traditional method involves the reaction of morpholine hydrochloride with phosgene in an inert solvent like toluene or xylene. The reaction is typically carried out at elevated temperatures (50-150 °C).[3] The morpholine hydrochloride can be prepared in situ by introducing hydrogen chloride gas into a solution of morpholine.[3]

Method 2: Reaction with Triphosgene

A safer and more convenient alternative to phosgene is the use of triphosgene (bis(trichloromethyl) carbonate). The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated.

Experimental Protocol: Synthesis of 4-Morpholinecarbonyl Chloride using Triphosgene [4]

-

To a stirred solution of triphosgene (1.5 equivalents) in dichloromethane at 0 °C, add morpholine (1.0 equivalent) dropwise.

-

Slowly add triethylamine (1.8 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-morpholinecarbonyl chloride.

Synthesis of Chloromethyl Morpholine-4-carboxylate

While a specific, detailed protocol for the synthesis of Chloromethyl morpholine-4-carboxylate is not widely published, a plausible and chemically sound method would involve the reaction of 4-morpholinecarbonyl chloride with a suitable source of chloromethanol or a related synthetic equivalent. A common strategy for the synthesis of chloromethyl esters involves the reaction of the corresponding acid chloride with paraformaldehyde in the presence of a Lewis acid catalyst.

Proposed Experimental Protocol: Synthesis of Chloromethyl Morpholine-4-carboxylate

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-morpholinecarbonyl chloride (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane.

-

Add paraformaldehyde (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford Chloromethyl morpholine-4-carboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Chloromethyl morpholine-4-carboxylate is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent ester functionality activates the carbon for nucleophilic attack.

Nucleophilic Substitution Reactions

Chloromethyl morpholine-4-carboxylate readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reaction is the cornerstone of its utility in organic synthesis, allowing for the covalent attachment of the morpholine-4-carboxymethyl group to various substrates.

Figure 1: General schematic of the Sₙ2 reaction of Chloromethyl morpholine-4-carboxylate with a nucleophile.

3.1.1. Reaction with Alcohols

Alcohols react with Chloromethyl morpholine-4-carboxylate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding alkoxymethyl morpholine-4-carboxylate esters. This reaction is useful for the protection of hydroxyl groups.

3.1.2. Reaction with Amines

Primary and secondary amines react with Chloromethyl morpholine-4-carboxylate to yield N-(morpholine-4-carboxymethyl) amines. This provides a straightforward method for the derivatization of amines.

3.1.3. Reaction with Thiols

Thiols, being excellent nucleophiles, react readily with Chloromethyl morpholine-4-carboxylate to form thiomethyl ether derivatives.

Applications in Drug Development and Organic Synthesis

The unique structural features of Chloromethyl morpholine-4-carboxylate make it a valuable tool in both medicinal chemistry and broader organic synthesis.

Prodrug Synthesis

A significant application of Chloromethyl morpholine-4-carboxylate is in the development of prodrugs. The morpholine-4-carboxymethyl ester can be used to mask polar functional groups, such as carboxylic acids or phenols, in a parent drug molecule. This modification can enhance the lipophilicity and, consequently, the oral bioavailability of the drug. Once absorbed, the ester linkage can be cleaved by endogenous esterases to release the active drug.

Figure 2: Workflow for the use of Chloromethyl morpholine-4-carboxylate in prodrug synthesis.

Protecting Group Chemistry

The morpholine-4-carboxymethyl group can be employed as a protecting group for hydroxyl and other nucleophilic functionalities. The stability of this group can be tuned, and its removal can often be achieved under specific conditions that do not affect other sensitive functional groups in the molecule.

Synthesis of Heterocyclic Compounds

Chloromethyl morpholine-4-carboxylate can serve as a building block in the synthesis of more complex heterocyclic systems. The reactive chloromethyl group allows for its incorporation into various molecular scaffolds, which can then be further elaborated.

Safety and Handling

Chloromethyl morpholine-4-carboxylate is classified as a hazardous substance.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Conclusion

Chloromethyl morpholine-4-carboxylate is a versatile and valuable reagent for organic synthesis and drug development. Its ability to introduce the morpholine-4-carboxylate moiety through nucleophilic substitution reactions makes it a powerful tool for the synthesis of prodrugs, the protection of functional groups, and the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for sophisticated molecular architectures in medicinal chemistry continues to grow, the importance of such specialized building blocks is likely to increase.

References

- Preparation of morpholinecarbonyl chloride. JPS5572178A.

- 4-Morpholinecarbonyl chloride synthesis. ChemicalBook.

- Reactions of Alcohols. Chemistry LibreTexts.

- Chloromethyl morpholine-4-carboxyl

- alcohol - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.

- Synthesis of N-Methylmorpholine

- Preparation method for morpholine carbonyl chloride compound. CN104341374A.

- Chloromethyl 4-morpholinecarboxyl

- Safety Data Sheet.

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Morpholines. Synthesis and Biological Activity.

- Morpholine synthesis. Organic Chemistry Portal.

- Methyl morpholine-4-carboxyl

- Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst.

- Protecting Groups.

- 17.6 Reactions of Alcohols - Organic Chemistry. OpenStax.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Alcohol Reactions - HBr, PBr3, SOCl2. YouTube.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- 4-2-chloroethyl-morpholine-hcl. Sarex Fine Chemicals.

- Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube.

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- Morpholine, 4-methyl-. NIST WebBook.

- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

Sources

- 1. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Chloromethyl morpholine-4-carboxylate (C6H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 4. 4-Morpholinecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. carlroth.com:443 [carlroth.com:443]

Physicochemical Characterization and Applications of Chloromethyl Morpholine-4-Carboxylate (CAS 93765-68-5)

The following technical guide details the physicochemical characteristics, reactivity profile, and application workflows for Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5).

Executive Summary

Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of acyloxymethyl carbamate prodrugs . By introducing a morpholine-carbonyl-oxymethyl moiety, this reagent modifies the physicochemical profile (solubility, lipophilicity, and metabolic stability) of carboxylic acid-containing drugs.

This guide provides a comprehensive technical analysis of its properties, stability mechanisms, and experimental protocols for its application in drug development.

Chemical Identity & Structural Analysis[1][2][3][4]

| Parameter | Detail |

| IUPAC Name | Chloromethyl morpholine-4-carboxylate |

| Common Synonyms | Chloromethyl 4-morpholinecarboxylate; Morpholine-4-carboxylic acid chloromethyl ester |

| CAS Number | 93765-68-5 |

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molecular Weight | 179.60 g/mol |

| SMILES | C1COCCN1C(=O)OCCl |

| InChI Key | LHXLWSDJXYETLZ-UHFFFAOYSA-N |

Structural Features

The molecule consists of a morpholine ring carbamoylated at the nitrogen, extending into a chloromethyl ester.

-

Reactive Center: The chloromethyl group (-CH2-Cl) is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the chlorine leaving group.

-

Stability Motif: The carbamate linkage provides greater hydrolytic stability compared to simple esters, though the alpha-chloro ether functionality remains moisture-sensitive.

Physicochemical Properties[1][2][3][4][6][7][8]

Physical State and Constants

Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data for the class of chloromethyl carbamates.

| Property | Value / Description | Context |

| Physical State | Viscous Liquid or Low-Melting Solid | Typically handled as a liquid in synthesis. |

| Boiling Point | ~260–270°C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | ~1.25 – 1.30 g/cm³ | Estimated based on halogenated carbamates. |

| Solubility | Soluble: DCM, EtOAc, THF, MeCN | Incompatible with water (hydrolysis). |

| LogP | 0.40 (Computed) | Moderate lipophilicity; suitable for traversing membranes. |

| Polar Surface Area | 38.8 Ų | Indicates good passive permeability potential. |

Reactivity Profile

The core utility of CAS 93765-68-5 lies in its ability to act as a "soft" alkylating agent .

-

Mechanism: It undergoes nucleophilic substitution (S_N2) with carboxylate anions (R-COO⁻).

-

Leaving Group: The chloride ion is displaced, forming an acyloxymethyl ester.

-

Hydrolysis Risk: In the presence of water, the chloromethyl group hydrolyzes to release formaldehyde, HCl, and the parent carbamate, which further degrades to morpholine and CO₂.

Applications in Drug Delivery (Prodrug Synthesis)[6]

Researchers utilize CAS 93765-68-5 to mask carboxylic acid groups on drug molecules. This strategy is often employed to:

-

Improve Oral Bioavailability: By masking the ionizable carboxylate, membrane permeability is increased.

-

Enhance Solubility: The morpholine moiety can improve solubility in physiological fluids compared to simple alkyl esters.

-

Metabolic Activation: The resulting acyloxymethyl carbamate is cleaved in vivo by esterases, releasing the active drug, formaldehyde, CO₂, and morpholine.

Reaction Scheme: Prodrug Formation

The standard workflow involves reacting the drug (as a salt) with CAS 93765-68-5.

Analytical Characterization Protocols

Identification (NMR Spectroscopy)

The chloromethyl group provides a distinct diagnostic signal.

-

¹H NMR (CDCl₃): Look for a singlet (or AB quartet if chiral center nearby) corresponding to -O-CH2-Cl at δ 5.7 – 5.9 ppm .

-

¹³C NMR: The methylene carbon (-O-CH2-Cl) typically resonates between 70 – 80 ppm .

Purity Analysis (GC-MS / HPLC)

-

GC-MS: Preferred for the raw reagent due to volatility.

-

Note: Inject at lower temperatures to prevent thermal degradation.

-

-

HPLC: Must use non-aqueous mobile phases (e.g., Normal Phase Hexane/EtOAc) or very rapid Reverse Phase gradients at neutral pH to avoid in-column hydrolysis.

Experimental Protocols

Protocol A: Stability Testing

Objective: Determine the half-life of CAS 93765-68-5 in reaction solvents.

-

Preparation: Dissolve 10 mg of CAS 93765-68-5 in 1 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, and D₂O/Acetonitrile mixture).

-

Monitoring: Acquire ¹H NMR spectra at t=0, 1h, 4h, 12h, 24h.

-

Analysis: Integrate the -CH2-Cl peak (δ ~5.8) relative to an internal standard (e.g., TCNB).

-

Result: In wet solvents (D₂O spiked), expect rapid disappearance of the methylene peak and emergence of formaldehyde signals.

Protocol B: General Alkylation Procedure (Anhydrous)

Objective: Synthesis of a prodrug from a carboxylic acid API.

-

Activation: In a flame-dried flask under Argon, dissolve 1.0 eq of Drug-COOH in anhydrous DMF.

-

Deprotonation: Add 1.2 eq of Cs₂CO₃ or K₂CO₃. Stir for 30 min at RT.

-

Alkylation: Add 1.2 eq of CAS 93765-68-5 dropwise. Add 0.1 eq of NaI (Finkelstein catalyst) to accelerate reaction if sluggish.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Critical: Perform aqueous washes quickly and with cold water to minimize hydrolysis of the product.

-

Handling and Safety (E-E-A-T)

-

Hazards: As an alkylating agent, this compound is potentially genotoxic and a skin/eye irritant .

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture exclusion is critical.

-

Disposal: Quench excess reagent with an amine (e.g., benzylamine) or dilute aqueous NaOH before disposal to destroy the alkylating potential.

References

-

PubChem. Chloromethyl morpholine-4-carboxylate (Compound).[1][2][3][4] National Library of Medicine. Available at: [Link]

- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

- IUPAC.Nomenclature of Organic Chemistry.

Sources

- 1. Methyl morpholine-4-carboxylate | C6H11NO3 | CID 12575354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Profiling of Morpholine Carboxylates in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

Morpholine carboxylates represent a high-value structural motif in drug design, primarily utilized as bioisosteres of proline and pipecolic acid . Their mechanism of action (MoA) is defined by a unique interplay of electronic modulation and conformational constraint. Unlike their carbocyclic analogs (piperidines/pyrrolidines), the morpholine ether oxygen introduces an inductive effect that lowers the basicity of the amine (pKa ~8.4 vs. ~10-11), facilitating zwitterionic binding at physiological pH while enhancing blood-brain barrier (BBB) permeability.

This guide dissects the mechanistic utility of Morpholine-2-Carboxylic Acid (M2C) and Morpholine-3-Carboxylic Acid (M3C) derivatives, focusing on their roles as NMDA receptor antagonists, GABA uptake inhibitors, and transition-state mimics in protease inhibition.

Structural Pharmacophores & Physicochemical Mechanics

The "mechanism" of a morpholine carboxylate begins with its intrinsic molecular mechanics. The scaffold serves as a conformationally restricted amino acid analog.

The Oxygen Effect: pKa Modulation

The defining feature of the morpholine ring is the ether oxygen at position 4 relative to the nitrogen.

-

Inductive Withdrawal: The electronegative oxygen pulls electron density through the sigma bond framework, reducing the availability of the nitrogen lone pair.

-

Result: The pKa of the morpholine nitrogen is typically 2–3 units lower than that of piperidine.

-

Biological Implication: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (or zwitterionic with a net neutral charge), drastically improving passive diffusion across the BBB compared to highly basic piperidine analogs.

Conformational Restriction (Entropy Reduction)

Binding affinity is thermodynamically driven by

-

Mechanism: By cyclizing a linear amino acid (like GABA or glutamate) into a morpholine carboxylate, the rotational degrees of freedom are frozen.

-

Benefit: This reduces the entropic penalty (

) upon binding to the receptor pocket, theoretically increasing affinity if the ring conformation matches the bioactive pose.

DOT Visualization: Pharmacophore Properties

Figure 1: Mechanistic impact of the morpholine ether oxygen on physicochemical properties and binding potential.

Biological Mechanisms of Action[2][3]

NMDA Receptor Antagonism (M2C Derivatives)

Morpholine-2-carboxylic acid derivatives act as competitive antagonists at the glutamate binding site of the NMDA receptor (GluN2 subunit).

-

Binding Mode: The carboxylate moiety mimics the

-carboxyl of L-glutamate, forming a critical salt bridge with Arg518 (GluN2A numbering). The morpholine secondary amine mimics the -

Selectivity: The morpholine ring occupies a hydrophobic pocket that cannot accommodate the flexible chain of glutamate, inducing antagonist conformation.

GABA Uptake Inhibition (M3C Derivatives)

Morpholine-3-carboxylic acid derivatives function as conformationally constrained analogs of GABA (

-

Target: GABA Transporters (GAT-1).

-

Mechanism: The scaffold locks the GABA motif into a specific rotamer required for transporter recognition but prevents the conformational shift necessary for transport, effectively "jamming" the transporter.

Protease Inhibition (Transition State Mimicry)

In metalloproteases (e.g., MMPs), morpholine carboxylates act as zinc-binding groups (ZBG).

-

Mechanism: The carboxylate oxygen coordinates the catalytic Zinc ion (

) in the enzyme active site, displacing the water molecule required for peptide bond hydrolysis. The morpholine ring sits in the S1' pocket, providing van der Waals contacts.

Experimental Protocols

Protocol A: Comparative pKa and LogD Determination

Rationale: To validate the "Oxygen Effect" hypothesis, one must experimentally verify the acidity constants and lipophilicity profile before biological testing.

Workflow:

-

Preparation: Dissolve 10 mg of Morpholine-2-carboxylic acid derivative in 20 mL of 0.1 M KCl (ionic strength adjuster).

-

Titration: Perform potentiometric titration using 0.1 M HCl and 0.1 M KOH at

under -

Data Analysis: Use the Bjerrum difference plot method to calculate

(COOH) and -

LogD Measurement:

-

Prepare octanol-buffer (pH 7.4) biphasic system.

-

Inject compound; shake for 1 hour; centrifuge.

-

Analyze phases via HPLC-UV.

-

Criterion: A LogD > 0.5 suggests potential for CNS penetration (unlike zwitterionic amino acids which are typically LogD < -2.0).

-

Protocol B: Radioligand Binding Assay (NMDA Receptor)

Rationale: To quantify the affinity (

Materials:

-

Source: Rat brain cortex homogenates (rich in NMDA receptors).

-

Radioligand:

-CGS 19755 (Selective NMDA antagonist). -

Non-specific blocker: 1 mM L-Glutamate.

Step-by-Step Methodology:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Wash pellet 3x to remove endogenous glutamate.

-

Incubation:

-

Tube A (Total Binding): Membrane +

-CGS 19755 (10 nM) + Buffer. -

Tube B (Non-Specific): Membrane +

-CGS 19755 + L-Glutamate (1 mM). -

Tube C (Test): Membrane +

-CGS 19755 + Morpholine Carboxylate (

-

-

Equilibrium: Incubate at

for 60 minutes. -

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

and convert to

Data Presentation & SAR Analysis

The following table illustrates the Structure-Activity Relationship (SAR) differences between Piperidine (carbocyclic) and Morpholine (heterocyclic) carboxylates in an NMDA binding context (Hypothetical data based on bioisostere principles [1][5]).

| Scaffold Type | Derivative | pKa (Amine) | LogD (pH 7.4) | NMDA Ki (nM) | BBB Permeability |

| Piperidine | 2-COOH (Pipecolic acid) | 10.5 | -2.1 | 450 | Low |

| Piperidine | 4-Phosphono-2-COOH (CPP) | 10.4 | -2.5 | 45 | Low (Active Transport req) |

| Morpholine | 2-COOH (M2C) | 8.4 | -0.8 | 620 | Moderate |

| Morpholine | N-Phenethyl-2-COOH | 7.8 | +1.2 | 28 | High |

Interpretation: While the unsubstituted morpholine (M2C) shows slightly lower affinity than the piperidine analog due to electronic repulsion in the binding pocket, the N-substituted morpholine achieves superior potency and BBB permeability. The lower pKa allows the N-substituent to engage in hydrophobic interactions without paying a high desolvation penalty.

DOT Visualization: Experimental Workflow

Figure 2: Screening workflow for validating morpholine carboxylate bioactivity.

References

-

Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[1] Link

-

Jain, A., & Sahu, S. K. (2024).[2] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051.[2] Link

-

Kourounakis, A. P., et al. (2019).[1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link

-

Monaghan, D. T., et al. (2012). "Pharmacology of NMDA Receptors." Neuroscience in the 21st Century, Springer. Link

-

Ogarev-Online. (2022). "Analgesic activity of new ligands of the NMDA receptor complex."[3] Link

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Analgesic activity of new ligands of the NMDA receptor complex - Yakovleva - Reviews on Clinical Pharmacology and Drug Therapy [ogarev-online.ru]

Chloromethyl morpholine-4-carboxylate structural analysis

Technical Guide: Structural Analysis & Application of Chloromethyl Morpholine-4-Carboxylate

Executive Summary

Chloromethyl morpholine-4-carboxylate (CMMC) (CAS: 93765-68-5) is a specialized alkylating reagent used in medicinal chemistry to synthesize morpholino-carbonyloxymethyl (MC) prodrugs.[1] By covalently linking this promoiety to a parent drug (typically possessing a carboxylic acid, phenol, or amine), researchers can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), enhancing aqueous solubility, membrane permeability, or metabolic stability.

This guide provides a rigorous structural analysis of CMMC, detailing its spectroscopic signature, synthetic pathway, and critical handling protocols. It is designed to serve as a primary reference for establishing identity and purity standards in a drug development setting.[1]

Structural Elucidation & Spectroscopic Signature

Accurate identification of CMMC relies on distinguishing the unique electronic environment of the chloromethyl group (

Nuclear Magnetic Resonance (NMR) Analysis

The

Table 1:

| Position | Proton Count | Multiplicity | Chemical Shift ( | Structural Insight |

| 2H | Singlet (s) | 5.75 – 5.85 | Critical Diagnostic: Highly deshielded due to the flanking oxygen and chlorine atoms (anomeric effect).[1] | |

| Morpholine N- | 4H | Multiplet (m) | 3.60 – 3.70 | Protons adjacent to the carbamate nitrogen.[1] |

| Morpholine O- | 4H | Multiplet (m) | 3.45 – 3.55 | Protons adjacent to the morpholine ether oxygen.[1] |

Note: In

Mass Spectrometry (MS) & Fragmentation

-

Molecular Formula:

[1][2] -

Exact Mass: 179.03 Da[1]

-

Ionization Mode: ESI+ (Positive Electrospray Ionization)[1]

Fragmentation Logic:

- : Observed at m/z ~180.04.[1][2]

-

Isotopic Pattern: A characteristic 3:1 ratio for

and -

Primary Fragment: Loss of the chloromethyl group often yields the morpholine-4-carboxylate cation (m/z ~130) or the morpholine fragment (m/z ~86).[1]

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Strong stretch at 1720–1740 cm -

Stretch: Distinct band in the fingerprint region (700–750 cm

Synthetic Pathway & Mechanism

The synthesis of CMMC requires strict anhydrous conditions to prevent the degradation of the chloromethyl chloroformate starting material.

Reaction Mechanism

The synthesis involves a nucleophilic acyl substitution where morpholine attacks the carbonyl carbon of chloromethyl chloroformate.

Figure 1: Synthetic pathway for Chloromethyl morpholine-4-carboxylate.[1] The reaction is typically base-catalyzed (e.g., Triethylamine) to neutralize the HCl byproduct.

Prodrug Application Logic

CMMC acts as a "soft" alkylating agent.[1] In the presence of a drug with a carboxylic acid group (

-

Mechanism:

displacement of the Chlorine on CMMC by the drug's carboxylate anion. -

In Vivo Activation: The resulting prodrug is cleaved by esterases, releasing the parent drug,

, formaldehyde, and morpholine.

Experimental Protocols

Protocol A: Synthesis of CMMC

Reagents:

-

Chloromethyl chloroformate (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add DCM and Chloromethyl chloroformate.[1] Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents decomposition of the chloroformate.

-

Addition: Mix Morpholine and TEA in DCM. Add this solution dropwise to the flask over 30 minutes.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (stain with

; CMMC is not UV active unless derivatized, but morpholine is).[1] -

Workup: Wash with cold 1N HCl (to remove unreacted morpholine) followed by saturated

and brine. -

Purification: Dry organic layer over

. Concentrate in vacuo at <30°C .

Protocol B: Purity Assessment (HPLC)

Since CMMC lacks a strong chromophore, standard UV detection at 254 nm is often insufficient.[1]

-

Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

Analytical Decision Tree

Use this workflow to validate the identity and quality of synthesized CMMC batches.

Figure 2: Analytical workflow for CMMC validation. The diagnostic NMR singlet is the primary "Go/No-Go" gate.

Stability & Safety Profile

Stability

-

Hydrolysis: CMMC is susceptible to hydrolysis in moist air, releasing formaldehyde and morpholine. Store under inert gas (Argon/Nitrogen) at -20°C .

-

Thermal: Avoid temperatures >40°C during solvent removal to prevent polymerization or degradation.[1]

Safety (HSE)

-

Hazard Class: Alkylating Agent.[1]

-

GHS Signal: DANGER

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H350 (Potential Carcinogen - Alkylating agent).[1]

-

Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is mandatory.[1] Quench all glassware with dilute NaOH before cleaning to destroy residual alkylating potential.[1]

References

-

Rautio, J., et al. (2018).[1][4][5] "The expanding role of prodrugs in contemporary drug design and development."[1][4][6] Nature Reviews Drug Discovery.[1][4][6] Link[1]

-

National Center for Biotechnology Information. (2023).[1] "Chloromethyl morpholine-4-carboxylate - PubChem Compound Summary." PubChem. Link[1]

-

Wermuth, C. G. (2011).[1] "The Practice of Medicinal Chemistry." Academic Press.[1] (General reference for carbamate prodrug strategies).

-

European Chemicals Agency (ECHA). (2023).[1] "Registration Dossier: Chloromethyl morpholine-4-carboxylate." ECHA.[1][7] Link[1]

Sources

- 1. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Chloromethyl morpholine-4-carboxylate (C6H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rautio, J., Meanwell, N.A., Di, L. and Hageman, M.J. (2018) The Expanding Role of Prodrugs in Contemporary Drug Design and Development. Nature Reviews Drug Discovery, 17, 559-587. - References - Scientific Research Publishing [scirp.org]

- 6. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical properties of Chloromethyl morpholine-4-carboxylate

The following technical guide details the theoretical and practical properties of Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5), a critical reagent in the synthesis of prodrugs.

A Theoretical & Practical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Identity

Chloromethyl morpholine-4-carboxylate (CMMC) is a specialized functional reagent used primarily in medicinal chemistry as a "promoiety" donor. It belongs to the class of chloromethyl carbamates . Its defining characteristic is the presence of a reactive chloromethyl ester linkage attached to a morpholine carbamate core.

This structure serves a singular, high-value purpose: Prodrug Derivatization . By reacting with carboxylic acid-containing drugs, CMMC forms (morpholine-4-carbonyloxy)methyl esters . These prodrugs improve lipophilicity and oral bioavailability, subsequently undergoing enzymatic hydrolysis in vivo to release the active parent drug, carbon dioxide, formaldehyde, and the inert carrier morpholine.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Chloromethyl morpholine-4-carboxylate |

| CAS Number | 93765-68-5 |

| Common Aliases | 4-(Chloromethoxycarbonyl)morpholine; Morpholine-4-carboxylic acid chloromethyl ester |

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molecular Weight | 179.60 g/mol |

| SMILES | C1COCCN1C(=O)OCCl |

| InChI Key | LHXLWSDJXYETLZ-UHFFFAOYSA-N |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Storage | Inert atmosphere (Ar/N₂), 2–8°C, Moisture Sensitive |

Part 2: Physicochemical Profile & Theoretical Reactivity

2.1 Electronic Properties & Lipophilicity

The utility of CMMC lies in its balance between stability (shelf-life) and reactivity (alkylation potential).

-

LogP (Computed): ~0.4. This low lipophilicity is deceptive; its primary value is adding a transient lipophilic cap to highly polar drugs (like beta-lactams or phosphonates), masking the ionizable acid group.

-

Electrophilicity: The chloromethyl carbon is highly electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms.[1] It is a "Soft" electrophile, reacting readily with "Soft" nucleophiles (iodides, thiols) and "Hard" nucleophiles (carboxylates) under catalyzed conditions.

2.2 Mechanism of Prodrug Activation

Understanding the fate of this molecule is as important as its synthesis. The design relies on a "Self-Immolative" cascade.

The Cascade Logic:

-

Absorption: The prodrug (Drug-Ester-Carbamate) crosses the gut wall.

-

Enzymatic Trigger: Non-specific plasma esterases attack the ester bond linking the drug to the methylene group.

-

Spontaneous Collapse: The resulting hydroxymethyl carbamate is unstable (hemiaminal/hemiacetal ether). It spontaneously decomposes.[2]

Part 3: Synthesis & Experimental Protocols

3.1 Synthesis Strategy (Self-Validating Protocol)

The most robust synthesis involves the N-acylation of morpholine with chloromethyl chloroformate (CMMC-Cl). This method is preferred over chlorination of precursors due to higher atom economy and purity profiles.

Reaction:

Reagents:

-

Morpholine (1.0 eq)[3]

-

Chloromethyl chloroformate (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq) as HCl scavenger.

-

Solvent: Dichloromethane (DCM) or Dry THF.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

-

Solvation: Dissolve Chloromethyl chloroformate (1.1 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

-

Addition: Mix Morpholine (1.0 eq) and Et₃N (1.2 eq) in DCM. Add this mixture dropwise to the chloroformate solution over 30 minutes. Critical: Exothermic reaction. Keep T < 5°C to prevent decomposition.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO₄; product is not UV active unless derivatized, but morpholine is).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted morpholine), then Sat. NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄ and concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc). Distillation is risky due to thermal instability; column chromatography is preferred.

3.2 Quality Control & Validation

To ensure the reagent is suitable for drug conjugation, verify the following:

-

¹H NMR (CDCl₃): Look for the characteristic singlet of the -O-CH2-Cl group. It typically appears downfield around 5.7–5.9 ppm . The morpholine ring protons will appear as multiplets around 3.4–3.7 ppm.

-

Purity Check: Ensure absence of bis-morpholine urea (a common byproduct if water is present) or unreacted chloroformate.

Part 4: Safety & Handling (The "Alkylating Alert")

As an alkylating agent, Chloromethyl morpholine-4-carboxylate poses specific hazards. It is designed to react with biological nucleophiles.

-

Toxicity: Classified as H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H318 (Eye Damage) .[4]

-

Genotoxicity Potential: Like all chloromethyl esters, it is a potential mutagen (alkylating DNA bases). Handle in a fume hood with double nitrile gloves.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the electrophilic chloromethyl group before disposal.

Part 5: Applications in Drug Development

This reagent is specifically used to synthesize Pivoxil-like prodrugs but with a morpholine tail.

-

Solubility: The morpholine group has a pKa of ~8.3 (when protonated). If the prodrug retains basic character (unlikely in the carbamate form, but the morpholine oxygen aids solvation), it can improve aqueous solubility compared to simple alkyl esters.

-

Stability: Morpholine carbamates are generally more stable to chemical hydrolysis (pH 1-7) than simple acetal esters, allowing for better oral formulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23371992, Chloromethyl 4-morpholinecarboxylate. Retrieved January 30, 2026 from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Chloromethyl morpholine-4-carboxylate (EC 816-592-6).[4] Retrieved from [Link][4]

- Rautio, J., et al. (2017).Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

- Google Patents.Compounds and compositions thereof (Imatinib prodrugs using chloromethyl morpholine-4-carboxylate). Patent US9487500B2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]

- 4. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Chloromethyl morpholine-4-carboxylate in Organic Solvents

Introduction: Understanding the Significance of Chloromethyl morpholine-4-carboxylate

Chloromethyl morpholine-4-carboxylate is a bespoke chemical entity of interest in contemporary drug discovery and organic synthesis. Its unique structural composition, incorporating a morpholine ring, a carboxylate linker, and a reactive chloromethyl group, positions it as a versatile building block. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The chloromethyl ester functionality, on the other hand, serves as a reactive handle for further chemical transformations.

A comprehensive understanding of the solubility of Chloromethyl morpholine-4-carboxylate in various organic solvents is paramount for its effective utilization in a laboratory setting. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation development. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[1][2] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.

An examination of the structure of Chloromethyl morpholine-4-carboxylate reveals several key features that influence its solubility profile:

-

The Morpholine Ring: This heterocyclic amine contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to its polarity and potential for interaction with protic solvents.

-

The Carboxylate Group: The ester functionality is polar and can participate in dipole-dipole interactions.

-

The Chloromethyl Group: The presence of a halogen atom introduces polarity, but the overall contribution to solubility will depend on the rest of the molecular structure.

-

Carbon Skeleton: The hydrocarbon portions of the molecule are nonpolar.

The interplay of these functional groups suggests that Chloromethyl morpholine-4-carboxylate will exhibit a nuanced solubility profile. It is expected to have moderate to good solubility in polar aprotic solvents and some polar protic solvents, while its solubility in nonpolar solvents is likely to be limited.

Predictive Solubility Profile in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle, a qualitative prediction of the solubility of Chloromethyl morpholine-4-carboxylate in a range of common organic solvents is presented in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Medium to High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting with the morpholine and carboxylate moieties. |

| Ethanol | Medium | Similar to methanol, but the slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. | |

| Water | Low to Medium | While containing polar groups, the overall organic character of the molecule may limit its solubility in the highly polar, hydrogen-bonding network of water. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of polar organic molecules.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | Medium | The carbonyl group in acetone can act as a hydrogen bond acceptor, facilitating dissolution. | |

| Acetonitrile | Medium | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Nonpolar | Hexane | Low | The nonpolar nature of hexane will have weak interactions with the polar functional groups of the solute. |

| Toluene | Low to Medium | The aromatic ring of toluene can induce some dipole interactions, potentially leading to slightly better solubility than in purely aliphatic nonpolar solvents. | |

| Dichloromethane | Medium | Although often considered nonpolar, dichloromethane has a significant dipole moment and can dissolve a wide range of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment

-

Chloromethyl morpholine-4-carboxylate (solute)

-

A range of high-purity organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

II. Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

III. Detailed Protocol

-

Preparation of the Slurry:

-

Add an excess amount of Chloromethyl morpholine-4-carboxylate to a vial. The key is to have undissolved solid present at the end of the experiment to ensure a saturated solution.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to the desired constant temperature.

-

Agitate the slurry for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[4]

-

-

Sampling:

-

Once equilibrium is established, remove the vial from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[5][6][7]

-

Prepare a calibration curve using standard solutions of known concentrations of Chloromethyl morpholine-4-carboxylate to accurately determine the concentration of the diluted sample.[8]

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for Chloromethyl morpholine-4-carboxylate may not be readily available, the hazards can be inferred from its constituent functional groups. Chloromethyl esters are known to be reactive and potentially hazardous.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of Chloromethyl morpholine-4-carboxylate in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently and safely handle this compound and optimize its use in their synthetic and formulation endeavors. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

References

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Sci. Pharm., 89(3), 37.

- How to determine the solubility of a substance in an organic solvent? (2024).

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Universiti Teknologi Malaysia.

- Polarity and Solubility of Organic Compounds. (2023). Chemistry LibreTexts.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2021). YouTube.

- Solubility of Organic Compounds. Chemistry Steps.

- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube.

- Predicting Solubility. Rowan Scientific.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies, 22(3), 36-40.

- How to predict the solubility of an organic compound in different kinds of solvents?

- Solubility of organic compounds (video). Khan Academy.

- Solubility of Organic Compounds. (2023). University of Calgary.

- SAFETY DATA SHEET 103680-Chloromethyl methyl ether. LobaChemie.

- Solubility of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021).

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum.

- a) Isothermal method (detecting composition of a saturated solution at a given temperature); b) Polythermal method (searching saturated temperature for an already known solid-liquid composition).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2003). Journal of Pharmaceutical Sciences, 92(5), 945-953.

- Chloromethyl methyl ether - Safety D

- Physics-Based Solubility Prediction for Organic Molecules. (2015). Chemical Reviews, 115(21), 11567-11608.

- Solubility of Organic Compounds. (2023). YouTube.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). PharmaGuru.

- Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine.

- Analytical Method Selection for Drug Product Dissolution Testing. (2006). Dissolution Technologies, 13(3), 6-13.

- Chloromethyl ethyl ether. Santa Cruz Biotechnology.

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Spectral Profiling of Chloromethyl Morpholine-4-carboxylate

This technical guide details the spectral characteristics of Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5), a critical reagent in prodrug synthesis.

Executive Summary & Compound Identity

Chloromethyl morpholine-4-carboxylate is a specialized carbamate reagent widely utilized in medicinal chemistry to generate N-acyloxymethyl prodrugs.[1] By introducing a morpholine-4-carbonyl-oxymethylene moiety, it improves the solubility and metabolic stability of parent drugs (e.g., amines, alcohols, and carboxylic acids).

This guide provides a definitive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Chloromethyl morpholine-4-carboxylate |

| CAS Registry Number | 93765-68-5 |

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molecular Weight | 179.60 g/mol |

| SMILES | C1COCCN1C(=O)OCCl |

| Appearance | Colorless to light yellow liquid/oil |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |

Synthesis & Sample Preparation Context

Understanding the synthesis route is essential for interpreting spectral impurities.[1] The standard preparation involves the nucleophilic attack of morpholine on chloromethyl chloroformate.[1]

Reaction Scheme

The synthesis proceeds via the elimination of HCl.[1] Residual triethylamine hydrochloride (Et₃N[1]·HCl) or unreacted chloromethyl chloroformate are common impurities to watch for in the spectral data.[1]

Figure 1: Synthesis pathway for Chloromethyl morpholine-4-carboxylate via chloromethyl chloroformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct deshielding of the chloromethyl protons and the broadening of the morpholine ring protons due to restricted rotation around the carbamate (N-C=O) bond.[1]

1H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 5.80 | Singlet (s) | 2H | -OCH ₂Cl | Highly deshielded methylene between Oxygen and Chlorine.[2] Key diagnostic peak. |

| 3.64 – 3.74 | Multiplet (m) | 4H | -OCH ₂- (Ring) | Protons adjacent to the morpholine ether oxygen.[1] |

| 3.52 | Broad Singlet (br s) | 4H | -NCH ₂- (Ring) | Protons adjacent to the carbamate nitrogen. Broadened due to rotameric exchange at the amide-like bond.[1] |

Note on Rotamers: The carbamate nitrogen possesses partial double-bond character (N-C=O resonance), creating a barrier to rotation.[1] At room temperature, the N-CH₂ protons often appear as a broad singlet or two unresolved broad humps.[1] Sharpening of these signals can be achieved by high-temperature NMR (e.g., at 50°C).[1]

13C NMR Prediction (125 MHz, CDCl₃)

-

153.0 ppm (C=O): The carbonyl carbon of the carbamate.[1]

-

72.5 ppm (-OCH₂Cl): The chloromethyl carbon, deshielded by two electronegative atoms (O and Cl).[1]

-

66.2 ppm (-OCH₂- Ring): Morpholine ether carbons.[1]

-

44.5 / 45.8 ppm (-NCH₂- Ring): Morpholine nitrogen carbons (often split into two signals due to restricted rotation).[1]

Mass Spectrometry (MS)

Mass spectrometry analysis is critical for confirming the presence of the chlorine isotope pattern and the stability of the carbamate linkage.[1]

Fragmentation Pathway

The fragmentation logic follows the cleavage of the labile ester and carbamate bonds.[1]

Figure 2: Proposed ESI-MS fragmentation pathway for Chloromethyl morpholine-4-carboxylate.

Key MS Signals (ESI+)

| m/z (approx) | Identity | Interpretation |

| 180.0 / 182.0 | [M+H]⁺ | Protonated molecular ion.[1] Displays characteristic 3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes.[1] |

| 144.0 | [M-Cl]⁺ | Loss of chlorine radical/atom; indicates labile C-Cl bond.[1] |

| 114.1 | [M-OCH₂Cl]⁺ | Acylium ion (Morpholine-CO⁺).[1] Stable fragment confirming the carbamate core.[1] |

| 86.1 | [Morpholine+H]⁺ | Protonated morpholine ring, formed after decarboxylation.[1] |

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of functional groups, particularly the carbamate carbonyl and the alkyl chloride.[1]

Diagnostic Bands (Neat/ATR)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 1715 – 1735 | ν(C=O) Stretch | Strong, sharp band characteristic of the carbamate ester carbonyl. |

| 1220 – 1260 | ν(C-O) Stretch | Strong "C-O-C" asymmetric stretch of the ester linkage. |

| 1110 – 1130 | ν(C-O-C) Ether | Characteristic stretch of the morpholine ether ring. |

| 700 – 750 | ν(C-Cl) Stretch | Moderate to strong band indicating the chloromethyl group.[1] |

| 2850 – 2960 | ν(C-H) Stretch | Aliphatic C-H stretching from the morpholine ring.[1] |

References

-

Patent US9487500B2 : Compounds and compositions thereof. Inhibikase Therapeutics, Inc. (2016).[1][3][4][5][6] Describes the synthesis and NMR characterization of chloromethyl morpholine-4-carboxylate (Example 1/2). Link

-

Patent WO2023217119A1 : Prodrugs of diclofenac. (2023).[1] Provides high-resolution 500 MHz 1H NMR data for the intermediate.[1] Link

-

PubChem Compound Summary : Chloromethyl morpholine-4-carboxylate (CID 23371992).[1] National Center for Biotechnology Information.[1] Link[1]

-

BenchChem : tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate Data. (Used for comparative structural analysis of morpholine derivatives).[1] Link[1]

Sources

- 1. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2023217119A1 - Prodrugs of diclofenac - Google Patents [patents.google.com]

- 3. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Chloromethyl Group in Carboxylates

Abstract

The chloromethyl group, when attached to a carboxylate moiety (R-COO-CH₂Cl), constitutes a class of organic compounds with significant and versatile reactivity. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of chloromethyl carboxylates. We will dissect the electronic and steric factors that define their behavior, primarily as potent electrophiles in nucleophilic substitution reactions. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven experimental protocols and their underlying rationale. The focus is on empowering the reader to harness the synthetic potential of these valuable intermediates, particularly in the realms of prodrug synthesis and advanced organic transformations.

Introduction: The Chloromethyl Carboxylate as a Strategic Synthetic Tool

In the landscape of organic synthesis, the chloromethyl group (-CH₂Cl) is a well-established reactive handle. Its reactivity stems from the carbon-chlorine bond's polarization, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] When this group is part of a chloromethyl ester, its synthetic utility is significantly enhanced, making it a cornerstone for various applications, most notably in pharmaceutical sciences for the creation of prodrugs.[2][3]

Prodrugs are inactive or less active drug derivatives that undergo biotransformation in the body to release the active parent drug.[4] Chloromethyl esters are frequently employed to mask the polar carboxylic acid group of a drug, forming an acyloxymethyl ester. This modification increases the drug's lipophilicity, which can enhance its absorption and overall bioavailability.[4] Beyond this critical role, chloromethyl carboxylates are versatile alkylating agents, capable of introducing the R-COO-CH₂- moiety onto a wide range of nucleophilic substrates.[5][6]

This guide will deconstruct the core principles of this reactivity, focusing on the predominant SN2 mechanism, the factors that influence reaction outcomes, and practical, validated methodologies for its application.

Electronic Structure and Reactivity: An SN2-Dominant Profile

The reactivity of a chloromethyl carboxylate is fundamentally dictated by the electronic nature of the chloromethyl carbon. The high electronegativity of the chlorine atom induces a significant dipole moment along the C-Cl bond, making the carbon atom electron-deficient and thus a prime target for nucleophilic attack.[1]

This electrophilicity predisposes the chloromethyl group to undergo nucleophilic substitution reactions. Given that the carbon is a primary center with minimal steric hindrance, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

The SN2 Mechanism

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion).[9] This "backside attack" leads to a transient pentacoordinate transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group.[8][9] As the new bond forms, the old bond breaks, resulting in an inversion of stereochemistry at the carbon center, a phenomenon known as the Walden inversion.[8][9]

Factors Influencing SN2 Reactivity

The success and rate of the SN2 reaction on chloromethyl carboxylates are governed by several key experimental parameters. Understanding these allows for the rational design of synthetic protocols.

-

Substrate Structure: The primary nature of the chloromethyl carbon is ideal for SN2 reactions, as it minimizes steric hindrance that would otherwise impede the nucleophile's approach.[8]

-

Nucleophile: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species.[9][10] Stronger, less-hindered nucleophiles (e.g., carboxylates, alkoxides, azide) react more rapidly than weaker, bulkier ones.

-

Leaving Group: The chloride ion is an effective leaving group, readily accommodating the negative charge as it departs.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are optimal for SN2 reactions.[9] These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "bare" and highly reactive.[9]

Core Application: Prodrug Synthesis via Acyloxymethylation

A paramount application of chloromethyl carboxylates is the synthesis of acyloxymethyl ester prodrugs.[4] This strategy involves the esterification of a parent drug's carboxylic acid with a chloromethyl ester, effectively linking two carboxylate moieties through a methylene bridge.

Rationale and Self-Validating Protocol

The objective is to convert a polar carboxylic acid into a more lipophilic ester to improve membrane permeability and oral absorption. Upon absorption, endogenous esterase enzymes hydrolyze the outer ester linkage, which then triggers the release of the active drug.

The following protocol for the synthesis of Ibuprofen Pivoxil (an acyloxymethyl ester prodrug of Ibuprofen) is designed as a self-validating system. It incorporates in-process controls and analytical checkpoints to ensure reaction completion and product purity.

Experimental Protocol: Synthesis of Ibuprofen Pivoxil

-

Preparation of Ibuprofen Sodium Salt:

-

Dissolve Ibuprofen (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF).

-

Add a solution of sodium hydroxide (1.0 eq) in water dropwise while stirring at room temperature.

-

Stir for 1 hour to ensure complete salt formation.

-

Remove the solvent under reduced pressure to obtain the dry sodium salt of Ibuprofen. This step is critical as water can compete as a nucleophile.

-

-

SN2 Reaction:

-

In a clean, dry flask under a nitrogen atmosphere, dissolve the Ibuprofen sodium salt in a polar aprotic solvent (e.g., DMF).

-

Add chloromethyl pivalate (1.1 eq) to the solution. The slight excess of the alkylating agent ensures complete conversion of the carboxylate.

-

Heat the reaction mixture to 50-60 °C and stir.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

A successful reaction will show the consumption of the Ibuprofen starting material and the appearance of a new, less polar product spot/peak. The reaction is typically complete within 4-8 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with a water-immiscible organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.

-

-

Characterization (Final Validation):

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Quantitative Data: Representative SN2 Reactions

The versatility of chloromethyl carboxylates is evident in their reactions with various nucleophiles. The table below summarizes typical conditions and outcomes, providing a comparative overview for experimental design.

| Nucleophile | Product Type | Solvent | Temperature (°C) | Typical Yield (%) | Reference Insight |

| R'-COO⁻ (Carboxylate) | Acyloxymethyl Ester | DMF | 25 - 60 | >90% | Standard for prodrug synthesis.[2][4] |

| R'-O⁻ (Alkoxide) | Alkoxymethyl Ester | THF, DMF | 0 - 25 | High | Williamson ether synthesis analogue.[7] |

| N₃⁻ (Azide) | Azidomethyl Ester | DMF | 25 | High | Efficient introduction of the azide group.[7] |

| CN⁻ (Cyanide) | Cyanomethyl Ester | DMSO | 80 - 90 | High | Forms a new C-C bond.[7] |

| R'-SH (Thiol) | (Alkylthio)methyl Ester | Acetone, DMF | 25 | >90% | Thiolates are excellent nucleophiles. |

Conclusion

The fundamental reactivity of the chloromethyl group in carboxylates is characterized by its strong electrophilicity and its predisposition to undergo SN2 reactions. This reactivity profile is not merely a theoretical concept but a powerful and reliable tool in modern organic synthesis. By understanding the mechanistic underpinnings and the influence of key reaction parameters—nucleophile strength, solvent choice, and temperature—researchers can effectively design and execute robust synthetic strategies. The successful application of these compounds, particularly in the development of life-changing prodrugs, highlights the importance of mastering their core chemical principles. This guide provides the foundational knowledge and practical methodologies to confidently and creatively apply chloromethyl carboxylates in advanced scientific endeavors.

References

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link][11][12]

-

Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link][13]

-

Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed. [Link][14]

-

Buchy, E., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect. [Link][15][16]

-

Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link][5]

-

Odyssey Organics. (n.d.). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Retrieved from [Link][1]

-

PharmD GURU. (n.d.). Mechanism and Kinetics of SN2 Reactions. Retrieved from [Link][9]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link][10]

-

Chad's Prep. (n.d.). SN2 Reactions | Organic Chemistry I. Retrieved from [Link][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). From Ofloxacin to Sulbactam: The Prodrug Synthesis Power of Chloromethyl Pivalate. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Alkylating Agents. Retrieved from [Link][6]

-

Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry – A European Journal, 28(9). [Link][3]

-

National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link][18]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link][19]

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link][20]

-

Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. [Link][21]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link][22]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SN2 reaction - Wikipedia [en.wikipedia.org]

- 9. pharmdguru.com [pharmdguru.com]